molecular formula C8H11ClN2O B1581525 N-(3-Aminophenyl)acetamide hydrochloride CAS No. 621-35-2

N-(3-Aminophenyl)acetamide hydrochloride

Cat. No.: B1581525
CAS No.: 621-35-2
M. Wt: 186.64 g/mol
InChI Key: NALDFXSDXQXFPL-UHFFFAOYSA-N
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Description

Contextualizing N-(3-Aminophenyl)acetamide Hydrochloride in Aromatic Amide Chemistry

This compound belongs to the class of aromatic amides, which are characterized by an amide functional group attached to an aromatic ring. wikipedia.org This structural feature is central to their chemical reactivity and utility. The parent molecule, acetamide (B32628), is an amide derived from ammonia (B1221849) and acetic acid. wikipedia.org In N-(3-Aminophenyl)acetamide, one hydrogen on the ammonia-derived nitrogen is replaced by a 3-aminophenyl group. Derivatives of aminoacetanilide are recognized as important synthetic intermediates in the synthesis of heterocyclic and aromatic compounds. wikipedia.org

The presence of both a primary amino group (-NH2) and an acetamido group (-NHCOCH3) on the benzene (B151609) ring makes N-(3-Aminophenyl)acetamide a bifunctional molecule. wikipedia.org These two groups have different electronic properties and reactivities, allowing for selective chemical modifications at different sites of the molecule. The amino group is basic and nucleophilic, while the acetamido group is generally less reactive. Aromatic amides themselves are significant in various chemical industries, including the production of dyes and pigments and in pharmaceutical development. scispace.com For instance, acetamide derivatives are key scaffolds in many small-molecule drugs and have been investigated for their biological activities. archivepp.com The study of aromatic amides also extends to understanding their stability, as some can be cleaved to form primary aromatic amines under certain conditions. nih.gov

Significance of the Hydrochloride Salt Form in Research Applications

The conversion of organic bases, such as amines, into their hydrochloride salts is a common and important practice in chemical research and development. wikipedia.org A hydrochloride is an acid salt formed from the reaction of an organic base with hydrochloric acid (HCl). wikipedia.org In the case of this compound, the basic amino group on the phenyl ring is protonated by the hydrogen from HCl. reddit.com

This salt formation offers several distinct advantages over using the free base form of the compound. wikipedia.org

Enhanced Solubility : One of the primary benefits of converting amines to hydrochlorides is the significant improvement in their water solubility. reddit.comstackexchange.com The ionic nature of the salt allows it to dissolve more readily in aqueous media, which is highly desirable for many laboratory procedures and for preparing solutions of specific concentrations. wikipedia.orgacs.org

Increased Stability and Shelf-Life : Many amine hydrochlorides exhibit a longer shelf-life and greater stability compared to their corresponding free bases. wikipedia.org The salt form can protect the reactive amine group from degradation, making the compound easier to store and handle over time. wikipedia.org

Improved Handling and Purification : Free bases of amines can sometimes be non-crystalline oils or waxy solids, which are difficult to purify. stackexchange.com The corresponding hydrochloride salts are often crystalline solids, which are more easily purified through standard techniques like recrystallization. stackexchange.com The compound this compound is typically supplied as a solid powder. lookchem.com

Overview of this compound as a Synthetic Intermediate in Advanced Organic Synthesis

This compound is primarily utilized as a synthetic intermediate or a building block for the creation of more complex organic compounds. lookchem.com Its parent free base, N1-(3-Aminophenyl)acetamide, is a versatile intermediate because its unique structure allows it to participate in a wide array of chemical reactions. lookchem.com

The compound serves as a key precursor in the synthesis of various specialty chemicals, most notably in the dye industry. lookchem.com It is used in the production of certain dyes, particularly disperse dyes, where its chemical properties enable the formation of stable and vibrant colorants. lookchem.com

In the realm of medicinal chemistry and pharmaceutical research, related acetamide structures are explored for their potential biological activities. For example, research into new classes of bioactive molecules has utilized the aminophenyl acetamide scaffold. nih.gov Derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been synthesized and evaluated as potential agents against cancer cells. nih.gov The availability of this compound as a starting material facilitates the synthesis of such complex target molecules through multi-step reaction sequences. The synthesis of its parent compound, 3'-Aminoacetanilide, can be achieved through methods such as the reduction of m-nitroacetanilide. wikipedia.org This highlights its position as a readily accessible building block for further chemical elaboration.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDFXSDXQXFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-35-2
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID90883506
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
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Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59736-00-4, 621-35-2
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 621-35-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883506
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Record name 3-acetamidoanilinium chloride
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Synthetic Methodologies for N 3 Aminophenyl Acetamide Hydrochloride

Established Synthetic Routes to N-(3-Aminophenyl)acetamide and its Hydrochloride Salt

The traditional pathways to synthesize N-(3-Aminophenyl)acetamide are well-documented, relying on fundamental organic reactions. These methods are valued for their reliability and scalability.

A principal method for synthesizing N-(3-Aminophenyl)acetamide involves the chemical reduction of N-(3-nitrophenyl)acetamide. wikipedia.org This precursor, also known as 3'-nitroacetanilide, contains a nitro group that is selectively reduced to an amino group. nist.govnist.gov

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An alternative and widely used synthetic route is the acylation of m-phenylenediamine (B132917) (1,3-diaminobenzene). chemicalbook.comechemi.com This method involves the selective addition of an acetyl group to one of the two amino groups on the benzene (B151609) ring.

The acylation can be carried out using acetic anhydride (B1165640) or acetic acid as the acetylating agent. echemi.com In a typical procedure, m-phenylenediamine is first dissolved in water and treated with hydrochloric acid. echemi.com Subsequently, acetic acid is added, and the reaction is maintained at a controlled temperature, often around 40°C. echemi.com After the reaction is complete, the product, N-(3-Aminophenyl)acetamide, is often salted out of the solution and filtered. echemi.com This method has been reported to achieve high yields, with one process noting a theoretical yield of 88.5%. chemicalbook.com

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The final step in producing the target compound is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the synthesized N-(3-Aminophenyl)acetamide, which is basic due to the free amino group, is treated with hydrochloric acid (HCl). chemicalbook.comlookchem.com This reaction neutralizes the amine, forming the more stable and often crystalline N-(3-Aminophenyl)acetamide hydrochloride salt. chemicalbook.com The process typically involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of HCl, after which the salt precipitates and can be isolated by filtration.

Advanced Synthetic Approaches and Reaction Conditions

Research into the synthesis of this compound has led to the development of more advanced methods that focus on improving efficiency, reducing environmental impact, and simplifying procedures through novel catalyst and solvent systems.

Innovations in catalysis have provided more efficient and selective routes for the synthesis.

For Reduction Reactions: Beyond traditional iron and zinc, other catalytic systems have been explored. Copper nanoparticles (CuNPs) have been shown to be effective for the chemoselective reduction of nitroarenes in an aqueous medium. lookchem.com For the reduction of a related compound, 3-nitro-4-methoxyacetanilide, specific iron salts such as FeCl₃·6H₂O, FeSO₄·7H₂O, and Fe₂O₃ have been patented as effective catalysts. google.com

For Amidation Reactions: A patented method for amidation utilizes hydrobromic acid instead of hydrochloric acid during the acylation of m-phenylenediamine. google.com This approach is designed to prevent the formation of mixed sodium bromide and sodium chloride byproducts in subsequent reaction steps, thereby simplifying purification and reducing waste. google.com Another green chemistry approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with urea (B33335) under solvent-free conditions, which represents a significant advancement in reducing solvent waste. semanticscholar.org

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The choice of solvent is critical for reaction efficiency, product purity, and environmental sustainability.

Aqueous and Acidic Media: Traditional methods often employ water or dilute acids like acetic acid as the solvent medium, particularly for the Béchamp reduction and the acylation of m-phenylenediamine. researchgate.netechemi.com

Solvent Recovery and Reuse: A more advanced approach involves using solvents that can be easily recovered and reused. A patented process for a similar reduction reaction uses methanol (B129727) as the solvent, which is distilled and recycled into the next batch, significantly reducing waste. google.com

Solvent-Free Synthesis: The most advanced and environmentally friendly approach is the elimination of solvents altogether. The synthesis of amides using boric acid as a catalyst can be performed by directly heating the triturated mixture of a carboxylic acid and urea, offering a quick and green alternative to conventional methods. semanticscholar.org

Fundamental Solvent Effects: The choice of solvent can also have a more subtle influence on the reaction. Studies on the acetamide (B32628) functional group have shown that strong donor solvents can affect the rotation around the carbon-nitrogen (C-N) amide bond. uchile.cl This interaction between the solute and solvent can influence the reactivity and spectroscopic properties of the molecule. uchile.cl

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Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical to maximize the yield and purity of the final product while minimizing costs and reaction time. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A common synthetic route to aminophenyl acetamides involves the reduction of a nitrophenyl acetamide precursor. The choice of reducing agent and catalyst is a primary focus for optimization. For instance, in the synthesis of the related isomer, N-(4-aminophenyl) acetamide, studies have compared different metals as catalysts for the reduction of the nitro group. researchgate.net Iron (Fe) and Zinc (Zn) are frequently used due to their low cost and availability. researchgate.net

Research on the synthesis of N-(4-aminophenyl) acetamide has shown that the reaction yield can be influenced by the catalytic system. For example, reduction of N-(4-nitrophenyl) acetamide catalyzed by iron in the presence of acetic acid resulted in a yield of approximately 32.38%, while a system using zinc and hydrochloric acid yielded around 33.29%. researchgate.net Although these yields are comparable, the choice of iron is often preferred from an environmental and economic standpoint as it is the second most abundant metal in the Earth's crust. researchgate.net

The following table illustrates how catalyst selection can impact the yield in the reduction of a nitrophenyl acetamide, a key step analogous to a potential synthesis of N-(3-Aminophenyl)acetamide.

Catalyst SystemPrecursorProductAverage Yield (%)
Iron (Fe) / Acetic AcidN-(4-nitrophenyl) acetamideN-(4-aminophenyl) acetamide32.38
Zinc (Zn) / Hydrochloric AcidN-(4-nitrophenyl) acetamideN-(4-aminophenyl) acetamide33.29

Data based on the synthesis of the para-isomer, N-(4-aminophenyl) acetamide, illustrating principles applicable to the meta-isomer. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental footprint of the manufacturing process. These principles focus on preventing waste, maximizing the incorporation of reactants into the final product (atom economy), and using less hazardous substances and reaction conditions. acs.org

Development of Sustainable Synthetic Protocols

Sustainable synthetic protocols are designed to be safer, more energy-efficient, and to utilize renewable resources where possible. A key aspect is the use of catalysts that can be easily recovered and reused. For the reduction of nitroarenes, a common step in producing aminophenyl acetamides, catalysts such as selenium supported on activated carbon have been explored. researchgate.net Such catalysts can be recovered after the reaction and reused multiple times with consistent activity, which significantly reduces waste and cost. researchgate.net

Another approach involves developing more efficient and step-economic syntheses. An "Efficient Atom and Step Economic" (EASE) approach minimizes the number of synthetic steps, which inherently reduces waste and resource consumption. rsc.org For example, the development of a synthesis for the drug Modafinil utilized a recyclable heterogeneous catalyst, Nafion-H, demonstrating an improved sustainable pathway. rsc.org Similar strategies could be applied to the synthesis of this compound, for instance, by designing a one-pot reaction that avoids the isolation of intermediates.

Atom Economy and Efficiency in N-(3-Aminophenyl)acetamide Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com The goal is to design reactions where the maximum number of atoms from the starting materials become part of the final product, thus minimizing waste. jocpr.com

The percent atom economy is calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For example, a potential synthesis of N-(3-Aminophenyl)acetamide involves the acetylation of m-Phenylenediamine with acetic acid.

C₆H₈N₂ + CH₃COOH → C₈H₁₀N₂O + H₂O

Let's calculate the theoretical atom economy for this reaction:

Molecular Weight of m-Phenylenediamine (C₆H₈N₂): 108.14 g/mol

Molecular Weight of Acetic Acid (CH₃COOH): 60.05 g/mol

Molecular Weight of N-(3-Aminophenyl)acetamide (C₈H₁₀N₂O): 150.18 g/mol chemicalbook.com

Sum of Reactant Molecular Weights: 108.14 + 60.05 = 168.19 g/mol

% Atom Economy = (150.18 / 168.19) x 100 ≈ 89.3%

This calculation demonstrates a relatively high atom economy. It is important to distinguish atom economy from reaction yield. While a reaction might have a high yield (e.g., a reported synthesis of 3-Aminoacetanilide from 1,3-phenylenediamine has an 88.5% yield), the atom economy reflects the intrinsic efficiency of the reaction's design. primescholars.comchemicalbook.com Reactions with high atom economy, like addition reactions, are inherently greener than substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

Alternative Reaction Media and Conditions for Reduced Environmental Impact

The choice of solvent and reaction conditions significantly impacts the environmental profile of a chemical process. acs.org Traditional organic solvents are often volatile, flammable, and toxic, contributing to pollution and safety hazards.

Green chemistry encourages the use of safer, alternative reaction media. Water is an excellent green solvent as it is non-toxic, non-flammable, and abundant. Performing reactions in an aqueous medium can eliminate the need for hazardous chlorinated solvents.

Another sustainable approach is the use of solvent-free reaction conditions. For acetylation reactions, mechanochemistry, using a ball mill, has been shown to be effective. nih.gov For example, the synthesis of the related compound N-(4-hydroxyphenyl)acetamide (Paracetamol) can be achieved with high yield (97%) by grinding 4-aminophenol (B1666318) and acetic anhydride in a ball mill without any solvent. nih.gov This method eliminates solvent waste and can lead to shorter reaction times and higher energy efficiency.

The table below summarizes some green alternatives to conventional synthesis conditions.

Conventional MethodGreen AlternativeEnvironmental Benefit
Use of toxic organic solvents (e.g., benzene, chlorinated hydrocarbons)Reaction in aqueous mediumAvoids use of hazardous and volatile organic compounds (VOCs).
Reactions in solution requiring heating and solvent recoverySolvent-free reaction conditions (e.g., ball milling)Eliminates solvent waste, reduces energy consumption, can increase reaction speed. nih.gov
Use of stoichiometric reagentsCatalytic reactions with recyclable catalystsReduces waste as catalysts are used in small amounts and can be reused. researchgate.netacs.org

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Derivatization of N 3 Aminophenyl Acetamide Hydrochloride

Reactivity of the Amino Group in N-(3-Aminophenyl)acetamide Hydrochloride

The primary aromatic amino group is the more reactive of the two nitrogen-containing functionalities under many conditions. Once deprotonated from its hydrochloride salt form, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of engaging in a variety of chemical transformations.

Acylation Reactions

The free amino group of N-(3-Aminophenyl)acetamide readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction forms a diamide. Given that the starting material is a hydrochloride salt, a base is typically required to neutralize the anilinium ion and free the nucleophilic amino group. The Schotten-Baumann reaction conditions, which employ a two-phase system with an aqueous base, are suitable for this purpose. wikipedia.orgbyjus.comvedantu.com In this reaction, the base neutralizes the generated acid (HCl), preventing it from protonating the unreacted amine. wikipedia.org

Another classic reaction demonstrating the reactivity of primary amines is the Hinsberg test. chemistrylearner.comcgchemistrysolutions.co.inbyjus.comwikipedia.org When N-(3-Aminophenyl)acetamide is treated with benzenesulfonyl chloride in the presence of an aqueous alkali like sodium hydroxide, it forms a soluble N-substituted sulfonamide. chemistrylearner.comcgchemistrysolutions.co.in The primary amine reacts to form a sulfonamide which still possesses an acidic proton on the nitrogen, allowing it to dissolve in the alkaline solution. chemistrylearner.comcgchemistrysolutions.co.in

Table 1: Examples of Acylation Reactions

Acylating AgentBaseProductApplication/Reference
Acetyl ChloridePyridine or NaOHN,N'-(1,3-Phenylene)diacetamideGeneral acylation
Benzenesulfonyl ChlorideNaOH (aq)Sodium N-(3-acetamidophenyl)sulfonamideHinsberg Test chemistrylearner.comcgchemistrysolutions.co.in

Diazotization and Coupling Reactions for Azo Compound Synthesis

The synthesis of azo dyes is a cornerstone of industrial chemistry, and N-(3-Aminophenyl)acetamide serves as a valuable precursor in this process. wikipedia.org The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine hydrochloride with sodium nitrite (B80452) (NaNO₂) in the presence of excess mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). chemicalnote.combyjus.com The excess acid is crucial to prevent the newly formed, highly reactive diazonium salt from coupling with the unreacted free amine, which would lead to unwanted side products. vedantu.com

The resulting diazonium salt is an excellent electrophile and can readily react with electron-rich coupling components, such as phenols or other aromatic amines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. This compound is specifically used in the preparation of dyes like Reactive Yellow K-RN. wikipedia.org

Table 2: Diazotization and Azo Coupling Example

ReagentsCoupling ComponentAzo Dye Product
1. NaNO₂, HCl (0-5 °C)2. β-Naphthol1-((3-Acetamidophenyl)diazenyl)naphthalen-2-ol
1. NaNO₂, HCl (0-5 °C)2. Phenol4-((3-Acetamidophenyl)diazenyl)phenol

Condensation Reactions for Heterocycle Formation

N-(3-Aminophenyl)acetamide is a key starting material for the synthesis of various heterocyclic compounds, which are integral to many pharmaceutical agents. wikipedia.org The amino group can participate in condensation reactions with various difunctional compounds to construct rings like imidazoles and thiazoles. wikipedia.org

A notable application is its use as a precursor in the synthesis of the anticancer drug Trametinib. wikipedia.orgnih.govchemicalpapers.comgoogle.comgoogle.com In the synthesis pathway, the aminophenyl moiety is incorporated into a pyridopyrimidine core, demonstrating its utility in constructing complex, biologically active heterocyclic systems.

Reactivity of the Amide Group in this compound

The amide group in N-(3-Aminophenyl)acetamide is significantly less reactive than the primary amino group. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it less nucleophilic. ncert.nic.in Consequently, reactions involving the amide group typically require more forcing conditions or specific catalytic activation.

Hydrolysis of the Amide Linkage

The amide bond can be cleaved through hydrolysis to yield 1,3-phenylenediamine (m-phenylenediamine) and acetic acid. This reaction generally requires harsh conditions, such as heating with strong acids or bases for extended periods. patsnap.comrsc.org For instance, refluxing with a strong mineral acid like hydrochloric acid will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.orgsciencemadness.orgbrainly.inacs.org The resulting products would be 1,3-phenylenediamine dihydrochloride (B599025) and acetic acid under these acidic conditions.

Table 3: Amide Hydrolysis Reaction

ReagentConditionsProducts
HCl (aq)Reflux1,3-Phenylenediamine dihydrochloride + Acetic Acid brainly.inacs.org
NaOH (aq)Reflux1,3-Phenylenediamine + Sodium Acetate

N-Substitution Reactions of the Amide Nitrogen

Direct substitution on the amide nitrogen (N-alkylation or N-arylation) is challenging due to its low nucleophilicity. However, modern synthetic methods have enabled these transformations. N-alkylation can be achieved by first deprotonating the amide with a strong base, such as sodium hydride, to form an amidate anion, which can then react with an alkyl halide. ijrbat.in Catalytic methods involving transition metals like palladium have also been developed for the N-arylation of acetanilides, often requiring specialized ligands and reaction conditions. nih.govacs.org These reactions typically couple the amide with aryl halides or sulfonates to form tertiary amides. nih.gov

Table 4: Representative N-Substitution Reactions of Acetanilides

Reaction TypeReagentsCatalyst/BaseProduct TypeReference
N-AlkylationAlkyl HalideNaH / PTCN-Alkyl-N-(3-aminophenyl)acetamide ijrbat.in
N-ArylationAryl NonaflatePd catalyst, K₃PO₄N-Aryl-N-(3-aminophenyl)acetamide nih.gov
N-ArylationDiaryliodonium SaltMetal-free, baseN-Aryl-N-(3-aminophenyl)acetamide acs.org

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The reactivity of the phenyl ring in N-(3-aminophenyl)acetamide towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the amino group (-NH₂) and the acetamido group (-NHCOCH₃). masterorganicchemistry.commasterorganicchemistry.com In the free base form, both groups are activating and ortho-, para-directing. libretexts.org The amino group is a powerful activator, while the acetamido group is a moderately strong activator. The bulkiness of the acetamido group can sterically hinder substitution at the ortho position. libretexts.org

In N-(3-aminophenyl)acetamide, the substituents are meta to each other. The strong activating and ortho-, para-directing effects of both groups reinforce each other, directing incoming electrophiles to the positions ortho and para to the amino group (positions 2 and 4) and ortho and para to the acetamido group (positions 4 and 6). The overlapping positions of activation are therefore C4 and C6, with position C2 also being activated. Consequently, electrophilic attack is strongly favored at these positions, particularly at C4 and C6, which are para to one of the activating groups.

A study on the nitration of 3-methylacetanilide, a structural analog, demonstrated that the acetamido group's directing effect is dominant, yielding primarily the 4-nitro product. ulisboa.pt A similar outcome would be expected for N-(3-aminophenyl)acetamide, with substitution occurring preferentially at the 4- and 6-positions.

When in its hydrochloride salt form, the amino group is protonated to form the ammonium (B1175870) group (-NH₃⁺). This group is strongly deactivating and a meta-director due to its positive charge and inductive electron withdrawal. libretexts.org This fundamentally alters the reactivity of the aromatic ring. The deactivating -NH₃⁺ group and the activating -NHCOCH₃ group would then have competing influences on the regioselectivity of the substitution.

Derivatization Strategies for Novel Compound Libraries

This compound is a versatile scaffold for building novel compound libraries, primarily by modifying its reactive amino group or through substitution on the activated phenyl ring. wikipedia.orglookchem.com Its derivatives are important intermediates in the synthesis of pharmaceuticals and dyes. wikipedia.orgscispace.com

The primary amino group of N-(3-aminophenyl)acetamide is a key site for derivatization, allowing for the construction of a wide array of analogs through reactions like acylation, sulfonylation, and the formation of heterocycles. wikipedia.orgchemicalbook.com

A significant example is the synthesis of a novel class of anticancer agents based on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold. acs.orgnih.gov The synthesis begins with the reaction of 3-aminoacetanilide with an appropriate α-bromoketone to construct the central thiazole (B1198619) ring, a common strategy in medicinal chemistry. This core structure is then further diversified.

Another common derivatization involves the reaction of the amino group with sulfonyl chlorides. For instance, N-(3-(((4-chlorophenyl)sulfonyl)amino)phenyl)acetamide is a known derivative synthesized by reacting N-(3-aminophenyl)acetamide with 4-chlorobenzenesulfonyl chloride. sigmaaldrich.com This reaction attaches a sulfonamide moiety, a group frequently found in pharmacologically active compounds.

The utility of N-(3-aminophenyl)acetamide as a building block is further highlighted by its role as a key starting material for the synthesis of Trametinib, a targeted therapy used in cancer treatment. wikipedia.org It is also widely used as a precursor for various azo dyes and other heterocyclic compounds such as pyrroles and imidazoles. wikipedia.org

Table 1: Examples of Synthesized N-(3-Aminophenyl)acetamide Derivatives

Derivative Name Parent Compound Synthetic Modification Application/Significance Reference
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide N-(3-Aminophenyl)acetamide Thiazole ring formation Anticancer agent scaffold acs.org, nih.gov
N-(3-(((4-Chlorophenyl)sulfonyl)amino)phenyl)acetamide N-(3-Aminophenyl)acetamide Sulfonylation of the amino group Chemical intermediate sigmaaldrich.com

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the N-(3-aminophenyl)acetamide scaffold. These studies involve systematically altering the chemical structure and evaluating the impact on efficacy.

In the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as anticancer agents, extensive SAR studies were conducted. nih.gov Researchers synthesized a library of compounds by modifying various parts of the lead molecule. The key findings from these studies revealed:

The Acetamido Group: The acetyl group on the terminal amine was found to be critical for activity. Replacing it with other acyl groups or removing it entirely led to a significant decrease in potency.

The Phenyl Ring: Substitution on the 3-aminophenyl ring was explored. Introducing small electron-donating or electron-withdrawing groups at different positions modulated the activity, allowing for fine-tuning of the electronic properties of the molecule.

Thiazole Core: The thiazole ring was identified as an essential linker, and modifications to this core were generally detrimental to the compound's anticancer effects.

A lead compound from this series, designated 6b , demonstrated high potency against several cancer cell lines, including those resistant to standard therapies. nih.gov This compound was shown to induce cell death through both apoptosis and autophagy and exhibited favorable pharmacokinetic properties in preclinical models. nih.gov

Similar SAR principles are applied to other classes of derivatives. In studies of substituted acetamides as butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, it was found that the nature and position of substituents on the phenyl ring dramatically influenced inhibitory activity. nih.gov Likewise, in the design of thiazole-based acetylcholinesterase inhibitors, SAR analysis showed that the specific aryl substituents on the thiazole ring were the primary determinants of potency. nih.gov These studies collectively underscore the importance of systematic structural modification to optimize the biological profile of compounds derived from the versatile 3-acetamidoaniline core.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(3-Aminophenyl)acetamide hydrochloride by mapping the chemical environments of its proton and carbon nuclei. While spectral data for the hydrochloride salt is not always published, data for the free base, N-(3-Aminophenyl)acetamide (also known as 3'-Aminoacetanilide), provides foundational information, with expected shifts in the hydrochloride form due to the protonation of the amino group. nih.gov

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their electronic environment. The spectrum of N-(3-Aminophenyl)acetamide features distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the acetamide (B32628) group. The presence of the hydrochloride salt would typically cause a downfield shift in the signals of the protons on the aromatic ring and the amine group due to the electron-withdrawing effect of the ammonium (B1175870) (-NH3+) group.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-Aminophenyl)acetamide Note: Data is often reported for the free base in a solvent like DMSO-d₆. The hydrochloride salt will show different shifts, particularly for the aromatic and amine protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CH₃~2.0Singlet3HProtons of the acetyl methyl group.
Aromatic H~6.2 - 7.5Multiplets4HProtons on the phenyl ring.
NH₂~5.0Broad Singlet2HProtons of the primary amine group.
NH~9.7Singlet1HProton of the secondary amide group.

Carbon-¹³C NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for N-(3-Aminophenyl)acetamide shows resonances for the carbonyl carbon, the methyl carbon, and the four distinct aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-Aminophenyl)acetamide Note: Data corresponds to the free base; shifts may vary for the hydrochloride salt.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
C=O~168Carbonyl carbon of the amide group. chemicalbook.com
C-NH₂~149Aromatic carbon bonded to the amino group.
C-NH(C=O)~140Aromatic carbon bonded to the acetamide group.
Aromatic C~105 - 130Four other aromatic carbons in the phenyl ring.
CH₃~24Methyl carbon of the acetyl group. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides clear evidence for its key structural features. nist.gov The spectrum, often taken on a solid sample (split mull), shows characteristic absorption bands. nist.gov

Key functional groups identified include the amide and amine groups, as well as the aromatic ring. libretexts.org The amide group is characterized by a strong C=O stretching vibration and an N-H stretching vibration. libretexts.org The aromatic ring shows characteristic C-H and C=C stretching vibrations. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound Source: Data compiled from the NIST WebBook for a solid-state measurement. nist.gov

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3100 - 3500Medium-Strong, BroadN-H StretchAmine (as -NH₃⁺ salt) and Amide N-H
~3050Medium-WeakC-H StretchAromatic Ring
~1700StrongC=O StretchAmide I Band
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1550MediumN-H BendAmide II Band

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 186.64 g/mol . lookchem.com

In a typical MS experiment, the free base N-(3-Aminophenyl)acetamide (molecular weight 150.18 g/mol ) would be observed. wikipedia.org Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 151.19. High-resolution mass spectrometry can determine the exact mass, which for the hydrochloride salt is 186.0559907. lookchem.com

The fragmentation of the parent ion provides structural information. For aromatic amines and amides, common fragmentation pathways include the loss of small neutral molecules. miamioh.edu A notable fragmentation pathway for related N-(3-aminophenyl) amides involves the formation of a stable ion at m/z 110, which corresponds to the [C₆H₈NO]⁺ fragment. nih.gov Another common fragmentation for acetanilides is the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, mass 42 Da) from the parent ion.

Table 4: Key Ions in the Mass Spectrum of N-(3-Aminophenyl)acetamide

m/z (approx.)Ion FormulaDescription
151[C₈H₁₁N₂O]⁺Protonated molecular ion [M+H]⁺ of the free base.
109[C₆H₉N₂]⁺Loss of ketene (CH₂=C=O) from the parent ion.
93[C₆H₇N]⁺Aniline cation, from cleavage of the amide bond.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is a common method used for the analysis of N-(3-Aminophenyl)acetamide. sielc.com In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. This method can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 5: Example HPLC Conditions for Analysis of N-(3-Aminophenyl)acetamide Source: Adapted from methods developed for 3-Aminoacetanilide. sielc.com

ParameterCondition
Column TypeReverse-Phase (e.g., Newcrom R1 or standard C18)
Mobile PhaseAcetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com
DetectionUV detector (typically at a wavelength where the aromatic ring absorbs, e.g., 254 nm)
ApplicationPurity assessment, impurity profiling, and preparative separation. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net For a polar compound like this compound, direct analysis by GC can be challenging due to its low volatility and the potential for thermal degradation in the high-temperature environment of the GC injector. acs.org The presence of primary amine and amide functional groups contributes to its polarity, which can lead to poor peak shape and interactions with the stationary phase of the GC column.

To overcome these challenges, derivatization is a common strategy employed in the GC analysis of polar analytes, including aromatic amines and acetamides. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For primary amines like the one present in N-(3-Aminophenyl)acetamide, acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a frequently used approach. nih.govnih.gov This modification converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance, such as sharper peaks and better resolution. nih.gov

When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides detailed structural information for identification. researchgate.net The mass spectrometer fragments the eluting derivative molecules into characteristic ions, creating a unique mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of the derivatized N-(3-Aminophenyl)acetamide. For instance, studies on related acylated amine derivatives show that fragmentation patterns can provide clear identification of the original molecule's structure. nih.gov

The selection of GC parameters is critical for successful analysis. A nonpolar stationary phase, such as one containing 5% phenyl-methylpolysiloxane, is often suitable for the analysis of these types of derivatized compounds. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Aromatic Amines This table presents typical conditions based on the analysis of related compounds and serves as a general guideline.

ParameterValue/ConditionRationale
Derivatization Reagent Heptafluorobutyric anhydride (HFBA)Increases volatility and thermal stability of the amine. nih.gov
GC Column Rxi®-5Sil MS (30 m x 0.25 mm)A common, nonpolar stationary phase providing good resolution for a wide range of analytes. nih.gov
Carrier Gas HeliumInert gas commonly used in GC-MS applications. epa.gov
Injection Mode SplitlessSuitable for trace-level analysis. epa.gov
Injector Temperature 240 - 280 °CEnsures complete vaporization without causing thermal degradation of the derivative. acs.org
Oven Temperature Program Initial 80°C, ramp to 280°CA temperature gradient allows for the effective separation of compounds with different boiling points. epa.gov
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for structural elucidation and confident identification. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

In a typical single-crystal XRD experiment, a well-formed crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal's unit cell. Mathematical analysis of the diffraction data allows for the construction of an electron density map, from which the atomic positions can be determined with high precision.

For example, a study on the related compound N-(3-nitrophenyl) acetamide (3-NAA) using powder XRD confirmed its crystal structure and unit cell parameters. researchgate.net Such studies reveal that the compound crystallizes in the monoclinic system, and provide the precise dimensions of the unit cell—the fundamental repeating block of the crystal. researchgate.net This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid material.

Table 2: Crystallographic Data for the Related Compound N-(3-nitrophenyl) acetamide (3-NAA) This data is for a structurally similar compound and illustrates the type of information obtained via X-ray diffraction.

ParameterValueReference
Crystal System Monoclinic researchgate.net
Space Group P2₁ researchgate.net
Unit Cell Parameter (a) 9.762 Å researchgate.net
Unit Cell Parameter (b) 13.287 Å researchgate.net
Unit Cell Parameter (c) 13.226 Å researchgate.net
Angle (β) 102.99° researchgate.net

Theoretical and Computational Studies of N 3 Aminophenyl Acetamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. These calculations provide a static picture of the molecule, offering profound insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. xisdxjxsu.asia It is a widely used technique for optimizing molecular geometries and predicting a variety of properties, including vibrational frequencies and electronic parameters. xisdxjxsu.asianih.gov In the study of N-(3-Aminophenyl)acetamide hydrochloride, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p) or 6-31G**, are employed to determine the most stable three-dimensional arrangement of the atoms (the ground-state geometry). nih.govdergipark.org.tr These calculations also provide the foundation for further analyses, such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. nih.govdergipark.org.tr The geometric parameters (bond lengths and angles) obtained from DFT calculations can be compared with experimental data to validate the computational model. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis reveals that charge transfer predominantly occurs within the molecule. nih.gov The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential, while the LUMO represents the ability to accept an electron, with its energy related to the electron affinity. researchgate.net For aromatic compounds like N-(3-Aminophenyl)acetamide, the HOMO is often localized on the phenyl ring, while the LUMO distribution indicates the sites susceptible to nucleophilic attack. researchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Compounds

Compound/MethodE-HOMO (eV)E-LUMO (eV)Energy Gap (eV)Source
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (DFT/B3LYP/6-31G) -6.02-1.414.61 nih.gov
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (HF/6-31G)-8.451.119.56 nih.gov
Aromatic Amine Derivative (DFT/B3LYP/6-311G(d,p))-5.48-0.435.05 researchgate.net

This table presents data for structurally related molecules to illustrate typical values obtained through HOMO-LUMO analysis, as specific data for the hydrochloride salt was not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. xisdxjxsu.asiadergipark.org.tr It is invaluable for predicting the sites of electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are the preferred sites for nucleophilic attack. researchgate.net Zero potential regions are often colored green. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and positive potential near the hydrogen atoms of the amino and amide groups, indicating their reactivity towards electrophiles and nucleophiles, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is crucial for exploring the conformational landscape of flexible molecules like this compound, identifying stable conformers, and understanding the transitions between them. Furthermore, MD simulations can elucidate intermolecular interactions, such as how the molecule interacts with solvent molecules or biological receptors. nih.gov By simulating the molecule in a realistic environment, MD can provide insights into processes like binding, diffusion, and self-assembly. nih.gov

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, researchers can determine the activation energy and the feasibility of a proposed mechanism. nih.gov For a compound like N-(3-Aminophenyl)acetamide, computational studies can investigate mechanisms of hydrolysis, thermal decomposition, or substitution reactions. For example, studies on similar amides have used DFT to compare different proposed pathways, such as those involving four-membered versus six-membered ring transition states in thermal decomposition. nih.gov These calculations can reveal the lowest energy pathway, providing a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

Applications in Chemical Synthesis and Materials Science

N-(3-Aminophenyl)acetamide Hydrochloride as a Building Block for Complex Molecules

The distinct reactivity of the amino and acetamido groups on the benzene (B151609) ring makes this compound a valuable precursor in multi-step syntheses. The amino group can be readily diazotized or can act as a nucleophile, while the acetamide (B32628) group influences the electronic properties of the ring and can be hydrolyzed if needed. This dual functionality is exploited in the construction of a diverse range of molecular architectures.

Aminoacetanilide derivatives are recognized as important synthetic intermediates in the pharmaceutical industry. wikipedia.orgscispace.comwikipedia.org The N-(3-aminophenyl)acetamide moiety can be incorporated into larger, more complex molecules that exhibit biological activity. For instance, 3-Aminoacetanilide is a documented starting material for the synthesis of Trametinib, a medication used in cancer therapy. wikipedia.org The general class of aminoacetanilides is employed in the creation of various therapeutic agents. researchgate.net

In the field of agrochemicals, this compound serves as a precursor for heterocyclic structures known to have pesticidal properties. For example, pyrrole (B145914) derivatives, which can be synthesized from N-(3-aminophenyl)acetamide, have been investigated as potential insecticidal agents against agricultural pests like the cotton leafworm (Spodoptera littoralis). wikipedia.orgnih.gov

A primary application of N-(3-aminophenyl)acetamide is as a key intermediate in the manufacturing of dyes and pigments. wikipedia.orglookchem.comechemi.com The primary amino group is readily converted into a diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to form highly colored azo compounds. google.com This reaction is fundamental to the production of a wide range of colorants.

The resulting dyes find use in coloring textiles, plastics, and printing inks. lookchem.com Specifically, N-(3-aminophenyl)acetamide is used in the synthesis of certain disperse dyes and reactive dyes. wikipedia.orglookchem.comechemi.com

Table 1: Examples of Dyes Synthesized Using N-(3-Aminophenyl)acetamide

Dye Name Dye Class Synthetic Method Component
Reactive Yellow K-RN Reactive Dye Intermediate
Disperse Red 257 Disperse Dye Condensation Reactant
Acid Blue 21 Acid Dye Diazo Component
Reactive Yellow 176 Reactive Dye Intermediate
Reactive Orange 12 Reactive Dye Intermediate

This table is based on data from references wikipedia.org, echemi.com, and .

The functional groups of N-(3-aminophenyl)acetamide make it a useful monomer or intermediate in the development of new polymers and functional materials. The acetamide group, with its ability to act as both a hydrogen bond donor and acceptor, can influence the properties of resulting polymers, such as their solubility in polar solvents, crystallinity, and intermolecular packing. mdpi.com While research has specifically highlighted N-(3,5-dibromophenyl)acetamide in the synthesis of multilayer 3D polymers, the underlying principle demonstrates the utility of the acetamide-functionalized phenylenediamine scaffold in materials science. mdpi.com Furthermore, the broader class of aminoacetanilides has been used in material applications such as the controlled assembly of gold nanoparticles, indicating the potential for these building blocks in nanotechnology and advanced materials. scispace.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. This compound is a valuable starting material for synthesizing various heterocyclic systems, owing to its reactive amino group which can participate in ring-forming reactions. wikipedia.org

N-(3-Aminophenyl)acetamide is used in the preparation of pyrrole-containing molecules. wikipedia.org Pyrroles are a significant class of N-heterocycles found in many biologically active compounds. semanticscholar.org A common synthetic route is the Thorpe-Ziegler cyclization. In this type of reaction, the amine of an N-aryl-substituted enamine attacks an adjacent cyano group to form the pyrrole ring. semanticscholar.org A plausible pathway starting from N-(3-aminophenyl)acetamide would involve its reaction with a suitable precursor to form an intermediate that can undergo intramolecular cyclization.

For example, 3-aminopyrrole derivatives can be synthesized from related anilines by first reacting them with α-haloketones in a process involving N-alkylation followed by a spontaneous intramolecular cyclization. semanticscholar.org

Table 2: Illustrative Synthesis of a Pyrrole Derivative

Reactant 1 Reactant 2 Key Conditions Product Class
β,β-enaminonitrile (derived from an aniline) α-haloketone (e.g., chloroacetone) Basic conditions (e.g., K₂CO₃), DMF solvent 3-Aminopyrrole derivative

This table illustrates a general synthetic approach for pyrrole synthesis as described in reference semanticscholar.org.

The synthesis of imidazole (B134444) derivatives can also be accomplished using N-(3-aminophenyl)acetamide as a starting material. wikipedia.org Imidazoles are another class of heterocycles with immense importance in pharmaceuticals due to their presence in natural products like the amino acid histidine and their wide range of biological activities. nih.gov One of the fundamental methods for imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net In such a reaction, N-(3-aminophenyl)acetamide could serve as the foundational amine component, providing one of the nitrogen atoms and the phenylacetamide substituent to the final imidazole ring.

Thiazole (B1198619) Derivatives

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably thiazole derivatives. The primary route for this transformation is the renowned Hantzsch thiazole synthesis. youtube.com This method classically involves the condensation reaction between a thioamide and an α-haloketone. youtube.com

In this context, the amino group of N-(3-aminophenyl)acetamide can be converted to a thiourea (B124793) derivative. This is typically achieved by reacting the amine with a thiocyanate (B1210189) salt (like ammonium or potassium thiocyanate) or an isothiocyanate. The resulting phenylthiourea (B91264) intermediate, which contains the requisite thioamide functionality, is then reacted with an α-haloketone (e.g., α-bromoketone). The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. youtube.com An intramolecular cyclization follows, and subsequent dehydration leads to the formation of the 2-aminothiazole (B372263) ring. The acetamido group at the meta-position of the phenyl ring remains, yielding N-(3-(2-aminothiazol-4-yl)phenyl)acetamide derivatives.

The general reaction scheme is as follows:

Thiourea formation: The primary amino group of N-(3-aminophenyl)acetamide reacts with a thiocyanating agent to form the corresponding N-(3-acetamidophenyl)thiourea.

Hantzsch condensation: The thiourea derivative reacts with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur on the halogenated carbon, followed by cyclization and elimination of water to form the thiazole ring. youtube.com

This synthetic strategy allows for the introduction of a wide variety of substituents onto the thiazole ring by choosing the appropriate α-haloketone. The resulting aminothiazole derivatives are of significant interest in medicinal chemistry and materials science. For instance, research has been conducted on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potential anticancer agents. nih.gov

Interactive Data Table: Hantzsch Synthesis of Thiazole Derivatives
Starting MaterialReagent 1Reagent 2Product ClassKey ReactionRef.
N-(3-Aminophenyl)acetamideThiocyanate Saltα-Haloketone2-Amino-4-arylthiazole derivativesHantzsch Thiazole Synthesis wikipedia.org
Thioamideα-Haloketone-Substituted ThiazolesHantzsch Thiazole Synthesis youtube.com
Anilineα-Haloketone-α-AnilinoketonesNucleophilic Substitution nih.govmdpi.com

Development of Functional Materials and Coatings

The bifunctional nature of N-(3-Aminophenyl)acetamide, possessing both a primary aromatic amine and an amide group, makes it a promising candidate for the development of functional polymers and coatings. matrix-fine-chemicals.com Its structural characteristics allow it to be incorporated into polymeric backbones or used as a modifying agent to impart specific properties such as improved thermal stability, chemical resistance, and adhesive strength.

One of the key potential applications is as a curing agent for epoxy resins. threebond.co.jp Epoxy resins are widely used as high-performance adhesives and coatings. The curing process involves cross-linking the epoxy polymer chains, which is often achieved using amine hardeners. The primary amine group of N-(3-aminophenyl)acetamide can react with the epoxide rings of the resin in a nucleophilic ring-opening reaction. scholaris.caiaea.org This initiates a polymerization process, leading to a highly cross-linked, three-dimensional network. The aromatic ring in the compound's structure would contribute to the rigidity and thermal stability of the cured epoxy, while the amide group could enhance adhesion and toughness through hydrogen bonding interactions. Aromatic amines are known to produce cured epoxy resins with higher heat and chemical resistance compared to aliphatic amines. threebond.co.jp

Furthermore, N-(3-Aminophenyl)acetamide can serve as a monomer in the synthesis of high-performance polymers like polyamides and polyimides. The primary amine group can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form amide linkages, building up a polyamide chain. The resulting aromatic polyamides are known for their exceptional mechanical strength and thermal resistance. The pendant acetamido group could be further modified post-polymerization to introduce other functionalities or it could be hydrolyzed to regenerate an amino group, allowing for further cross-linking or derivatization.

While direct studies on coatings formulated specifically with this compound are not widely published, its utility as a dye intermediate suggests its compatibility with systems where organic molecules are dispersed or dissolved within a matrix to provide a specific function, in this case, coloration. lookchem.com This principle can be extended to other functional coatings where the molecule could act as an antioxidant, a corrosion inhibitor, or a UV stabilizer, by leveraging the chemical reactivity of the aromatic amine and amide functionalities. For example, aromatic amines are known to be effective corrosion inhibitors for metals.

Interactive Data Table: Potential Applications in Functional Materials
Application AreaRole of N-(3-Aminophenyl)acetamideResulting Material PropertyRelevant Functional GroupsRef.
Epoxy ResinsCuring Agent/HardenerEnhanced thermal stability, chemical resistance, adhesionPrimary Aromatic Amine, Amide threebond.co.jpgoogle.com
PolyamidesMonomerHigh mechanical strength, thermal resistancePrimary Aromatic Amine matrix-fine-chemicals.com
Functional CoatingsAdditive (e.g., for corrosion inhibition)Corrosion resistance, UV stabilityAromatic Amine lookchem.com

Research on Biological Interactions and Bioactivity

Investigation of N-(3-Aminophenyl)acetamide Hydrochloride in Enzyme Interactions and Protein Modifications

Direct studies detailing the specific enzyme interactions and protein modifications of this compound are not extensively documented in scientific literature. Its significance in this area is primarily understood through its application as a key synthetic intermediate or starting material for more complex, biologically active molecules. wikipedia.orgpharmaffiliates.com

A prominent example is its role in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. pharmaffiliates.comnih.gov Trametinib functions by binding to the MEK enzymes and inhibiting their kinase activity, which in turn suppresses the downstream signaling of the RAS/RAF/MEK/ERK pathway, a critical pathway for cell proliferation. nih.gov The pharmacodynamic effects of Trametinib are marked by the inhibition of phosphorylated ERK and the tumor suppressor protein p27. nih.gov Therefore, while this compound may not be the final active enzymatic agent, its core structure is integral to forming compounds that exhibit precise and potent enzyme inhibition.

Evaluation of Potential Biological Activities of this compound and its Derivatives

The N-phenylacetamide core structure is a versatile scaffold that has been modified to produce derivatives with a wide array of biological activities. Researchers have explored these derivatives for their therapeutic potential in various domains.

Several studies have investigated acetamide (B32628) derivatives for their ability to counteract oxidative stress. The antioxidant capacity is often linked to the compounds' ability to scavenge harmful free radicals. nih.gov A variety of novel acetamide derivatives have been synthesized and evaluated for their antioxidant properties using in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netnih.govmdpi.com

For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity. nih.gov Certain compounds within this series demonstrated significant DPPH radical scavenging activity, with some showing efficacy approximately 1.4 times higher than the well-known antioxidant, ascorbic acid. nih.gov The introduction of different moieties, such as naphthalene, was found to influence this activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Hydrazone Derivatives

Compound Structure Features DPPH Scavenging Activity (%)
Hydrazone 29 Contains methyl group High Activity
Hydrazone 30 Contains ethyl group 55.92%
Hydrazone 28 Contains furan (B31954) moiety Lower Activity
Acetamide 38 Acylated derivative of 31 7.89%

Data sourced from a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. nih.gov

The anti-inflammatory potential of acetamide derivatives has also been a focus of research. A study on novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds featuring halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.gov Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as exhibiting notable anti-inflammatory and analgesic effects. nih.gov

The mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes. While direct studies on COX inhibition by N-(3-Aminophenyl)acetamide derivatives are not prominent, the action of structurally related compounds like acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) provides context. The weak anti-inflammatory but strong antipyretic profile of acetaminophen suggests a mechanism that may target a splice variant of COX-1, often referred to as COX-3, which is expressed in the central nervous system. nih.govnih.gov Although the concept of COX-3 as a primary target has been debated, the inhibition of COX enzymes within the central nervous system is a plausible mechanism for the analgesic and antipyretic effects of acetamide-like drugs. nih.gov

Derivatives of N-(3-Aminophenyl)acetamide have shown significant promise as anticancer agents. A notable class of these are the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have been identified as a novel scaffold active against both sensitive and resistant cancer cell lines. acs.orgnih.govnih.gov

In one study, a lead compound from this family, designated 6b , demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) models. nih.gov Further investigations into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also revealed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety generally showed higher cytotoxic effects than those with a methoxy (B1213986) group. nih.gov Similarly, phenoxy acetamide derivatives have been assessed for their anticancer activity against cell lines such as MCF-7 (breast cancer). nih.gov

Table 2: Cytotoxic Activity of Selected Acetamide Derivatives against Cancer Cell Lines

Derivative Class Compound Cancer Cell Line IC50 Value (µM)
2-(4-Fluorophenyl)-N-phenylacetamide 2b PC3 (Prostate) 52
2-(4-Fluorophenyl)-N-phenylacetamide 2c PC3 (Prostate) 80
2-(4-Fluorophenyl)-N-phenylacetamide 2c MCF-7 (Breast) 100

Data from studies on phenylacetamide derivatives. nih.gov

The research highlights that the acetamide scaffold is a valuable starting point for developing new cytotoxic agents. ijcce.ac.ir

The incorporation of a thiazole (B1198619) ring into the N-phenylacetamide structure has yielded numerous derivatives with significant antimicrobial activity. Thiazole-containing compounds are known to possess a wide range of biological activities, including antibacterial and antifungal effects. nih.govbiointerfaceresearch.com

Several studies have reported the synthesis of new thiazole derivatives and their screening against various bacterial and fungal strains. nih.govmdpi.commdpi.com For example, a series of thiazole derivatives were screened for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas phaseolicola. nih.gov Another study found that certain thiophene (B33073) derivatives showed activity against S. aureus comparable to the antibiotic chloramphenicol, while some thiazole and pyrazolopyrimidine derivatives exhibited potent antifungal activity against Aspergillus fumigatus and Fusarium oxysporum. nih.gov The broad-spectrum potential of these derivatives makes them attractive candidates for further development as antimicrobial agents. mdpi.com

Mechanism of Action Studies for Bioactive Derivatives

Understanding the mechanism of action is crucial for the development of therapeutic agents. For the bioactive derivatives of N-(3-Aminophenyl)acetamide, several mechanisms have been elucidated, particularly for the anticancer compounds.

The potent anticancer derivative 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was found to induce cell death through the concomitant induction of two cellular processes: apoptosis and autophagy. acs.orgnih.gov

Further mechanistic studies on other 1,3-thiazole derivatives have revealed that their cytotoxic effects can be attributed to several factors, including:

The production of intracellular reactive oxygen species (ROS).

The activation of caspase 3, a key executioner enzyme in apoptosis.

A reduction in the mitochondrial membrane potential (MMP), which is an early indicator of apoptosis. ijcce.ac.ir

These findings suggest that the anticancer derivatives of N-(3-Aminophenyl)acetamide can trigger programmed cell death through multiple, interconnected pathways, making them effective against various cancer types.

Structure-Biological Activity Relationships (SBAR)

The investigation into the structure-biological activity relationships (SBAR) of this compound and its derivatives has primarily focused on their potential as anticancer agents. Research has explored how modifications to the core structure influence their efficacy against various cancer cell lines, including those resistant to standard treatments.

A significant body of research has centered on a series of compounds where the N-(3-Aminophenyl)acetamide moiety is linked to a thiazole ring. One key study identified N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a promising scaffold with potent activity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. acs.orgnih.gov This discovery prompted further investigation into the structure-activity relationships to optimize the lead compound. acs.orgnih.gov

Researchers synthesized and evaluated a new class of bioactive molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide framework. acs.orgnih.gov The lead compound from this series demonstrated significant in vitro potency against both sensitive and drug-resistant cancer cells. acs.orgnih.gov This compound was found to induce cell death through both apoptosis and autophagy and showed a favorable pharmacokinetic profile. acs.orgnih.gov

Further SBAR studies focused on modifying two key areas of the lead compound: the acetamide group and the substitution pattern on the benzenesulfonamide (B165840) ring, which was introduced as a replacement for the acetamide function. nih.gov These investigations provided clear insights into the structural requirements for enhanced anticancer activity. nih.gov An optimized lead compound emerged from this work with improved potency, highlighting the potential for developing clinical candidates from this scaffold. nih.gov

The following tables summarize the structure-activity relationship data for a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, indicating how different substitutions on the phenyl ring and modifications of the acetamide group affect their anti-proliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives

CompoundR Group (Substitution on Phenyl Ring)Cell LineIC50 (µM)
1a HA375 (Melanoma)0.5
1b 4-FA375 (Melanoma)0.6
1c 4-ClA375 (Melanoma)0.4
1d 4-CH3A375 (Melanoma)0.8
1e 4-OCH3A375 (Melanoma)> 10
1f 3-FA375 (Melanoma)0.3
1g 3-ClA375 (Melanoma)0.25
1h 3-CH3A375 (Melanoma)0.4
6b 3-aminoA375 (Melanoma)0.15
6b 3-aminoMia-PaCa2 (Pancreatic)0.2
6b 3-aminoK562 (CML)0.3

Data sourced from studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. acs.orgnih.gov

Table 2: Structure-Activity Relationship of Benzenesulfonamide Analogs

CompoundR' Group (Substitution on Benzenesulfonamide)Cell LineIC50 (µM)
1 AcetamideA375 (Melanoma)0.5
10 BenzenesulfonamideA375 (Melanoma)0.9
11 4-MethylbenzenesulfonamideA375 (Melanoma)0.7
12 4-FluorobenzenesulfonamideA375 (Melanoma)0.6
13 4-ChlorobenzenesulfonamideA375 (Melanoma)0.4
19 3,4-DichlorobenzenesulfonamideA375 (Melanoma)0.1

Data sourced from a study on the optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides. nih.gov

The data indicates that the nature and position of the substituent on the phenyl ring significantly influence the biological activity. Generally, electron-withdrawing groups at the meta position of the phenyl ring tend to enhance the anti-proliferative effects. The replacement of the acetamide group with a substituted benzenesulfonamide moiety also proved to be a successful strategy for improving potency, with di-substituted analogs showing the highest activity. nih.gov

Future Research Directions and Emerging Areas for N 3 Aminophenyl Acetamide Hydrochloride

The evolution of research surrounding N-(3-Aminophenyl)acetamide hydrochloride and its parent compound, N-(3-Aminophenyl)acetamide, is paving the way for innovative applications and more efficient, sustainable chemical processes. Future investigations are increasingly focused on novel synthesis, advanced characterization, computational design, and expanding the compound's role in materials science and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3-Aminophenyl)acetamide hydrochloride in laboratory settings?

  • Methodology : The synthesis typically involves two key steps:

Acetylation : React 3-nitroaniline with acetic anhydride or acetyl chloride to form N-(3-nitrophenyl)acetamide.

Reduction and Salt Formation : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl), followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Characterization : Confirm purity via melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Techniques and Data :

Technique Key Peaks/Data Purpose
¹H NMR δ 2.1 (s, 3H, CH₃), δ 6.8–7.2 (m, aromatic H)Confirm acetyl group and aromatic substitution pattern
FTIR 1650–1680 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch)Identify amide and amine functional groups
Elemental Analysis %C, %H, %N within ±0.3% of theoretical valuesVerify purity
  • References : .

Q. What safety precautions are recommended when handling this compound in research laboratories?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in a cool, dry place away from oxidizers; refer to SDS for hazard-specific protocols (e.g., Irritant classification) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

  • Approach :

  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates to account for polymorphism or impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended for reproducibility).
  • Solubility Studies : Use standardized solvents (e.g., water, DMSO) and report temperature/pH conditions .

Q. What experimental strategies are effective for studying the compound's role as a precursor in heterocyclic synthesis?

  • Methodology :

  • Multicomponent Reactions : Optimize conditions (e.g., solvent, catalyst) for reactions with aldehydes or ketones to form quinazolines or benzodiazepines.
  • Reaction Monitoring : Use LC-MS or TLC to track intermediate formation.
  • Example : React with benzaldehyde and ammonium acetate under microwave irradiation to form a quinazoline scaffold .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Tools :

  • Density Functional Theory (DFT) : Calculate reaction pathways and activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution).
  • Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) to guide pharmacological studies .

Q. What methodologies are used to assess the thermal stability and decomposition pathways of this compound under varying conditions?

  • Techniques :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at elevated temperatures (e.g., 25–300°C) to identify decomposition thresholds.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., acetic acid, aniline derivatives) .

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N-(3-Aminophenyl)acetamide hydrochloride

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